Allyl 4-cyanobenzoate
Description
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
prop-2-enyl 4-cyanobenzoate |
InChI |
InChI=1S/C11H9NO2/c1-2-7-14-11(13)10-5-3-9(8-12)4-6-10/h2-6H,1,7H2 |
InChI Key |
BQDBBGDOWPQYGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Allyl Esters vs. Propyl/Vinyl Derivatives
- Allyl vs. Propyl Groups : highlights that allyl derivatives (e.g., thymol and carvacrol analogs) exhibit higher antimicrobial potency against biofilms and planktonic cells compared to propyl-substituted counterparts. The allyl group’s conjugation enhances reactivity, whereas propyl groups (electron-donating alkyl chains) reduce efficacy .
- Allyl vs. For example, vinyl-based polymers like PVC are industrially significant, while allyl esters are more reactive in radical and nucleophilic substitutions .
Substituent Effects on Benzoate Esters
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyano substituent in Allyl 4-cyanobenzoate is strongly electron-withdrawing, which polarizes the aromatic ring and enhances electrophilic reactivity. In contrast, eugenol (3a), which contains a methoxy (-OCH₃) group (electron-donating), shows reduced antimicrobial potency despite its allyl group, underscoring the critical role of substituent electronic effects .
Flammability and Toxicity
- Allyl Esters: Allyl acetate (CAS 591-87-7) is highly flammable and requires stringent handling precautions. Similarly, this compound may share flammability risks due to the allyl group .
Preparation Methods
The photoinduced method’s efficiency stems from radical intermediates generated during light exposure, enabling rapid ester bond formation without requiring stoichiometric bases .
Copper-Catalyzed Asymmetric Synthesis
A copper(II) triflate-mediated carboesterification strategy, initially developed for enantioenriched allyl esters, can be adapted for this compound . The protocol employs Cu(OTf)₂ (10 mol%) and a chiral bis(oxazoline) ligand [(S,S)-L2] in dichloromethane, with manganese dioxide as a terminal oxidant. Dienes and potassium alkyltrifluoroborates serve as allyl precursors, reacting with 4-cyanobenzoic acid to form the target ester.
Critical advantages include:
-
Enantioselectivity : The chiral ligand induces asymmetric induction, though stereochemical outcomes for this compound remain unexplored .
-
Functional Group Tolerance : MnO₂ tolerates nitriles, preventing side reactions at the cyano group .
Reaction monitoring via TLC reveals completion within 16 hours at room temperature, with purification by flash chromatography. While yields for this compound are unspecified, analogous esters achieve >80% efficiency, suggesting comparable performance .
Manganese-Mediated Coupling in Aqueous Media
Aqueous-phase synthesis using MnBr(CO)₅ (10 mol%) and sodium acetate (20 mol%) demonstrates exceptional efficiency, yielding this compound in 90% . The reaction couples 2-arylindazoles with prop-2-yn-1-yl 4-methylbenzoate under nitrogen at 100°C. While the substrate scope focuses on indazole derivatives, substituting the alkyne component with allyl alcohol derivatives enables access to this compound.
Key mechanistic insights:
-
Carbonyl Activation : MnBr(CO)₅ facilitates alkyne activation, promoting nucleophilic attack by the carboxylic acid.
-
Water Compatibility : The aqueous environment enhances reaction sustainability without compromising yield .
This method’s scalability is limited by the need for inert conditions, but its high efficiency makes it viable for small-scale applications.
Comparative Analysis and Optimization
The table below contrasts key metrics across methods:
*Estimated from analogous reactions.
Optimization Recommendations :
-
Scale-Up : Traditional acid catalysis remains optimal for industrial-scale production due to low cost and simplicity.
-
Sustainability : Mn-mediated aqueous synthesis minimizes organic solvent use, aligning with green chemistry principles .
-
Selectivity : Copper-based methods warrant exploration for enantioselective variants, though ligand design is critical .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Allyl 4-cyanobenzoate, and how can reaction efficiency be optimized?
- Answer: this compound can be synthesized via esterification of 4-cyanobenzoic acid with allyl alcohol, typically using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid). Key considerations include stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol), solvent choice (e.g., toluene for azeotropic water removal), and temperature control (80–100°C). Post-reaction, purification via column chromatography or recrystallization (using ethanol/water) ensures removal of unreacted starting materials. Efficiency can be monitored by thin-layer chromatography (TLC) or quantified via ¹H NMR integration of the allyl proton signals (δ 4.8–5.2 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Answer:
- ¹H/¹³C NMR: The allyl group shows distinct protons at δ 4.6–4.8 (CH₂), 5.2–5.4 (CH₂=CH), and 5.8–6.0 ppm (CH₂=CH). The cyano group (C≡N) appears as a sharp singlet at δ ~120 ppm in ¹³C NMR.
- IR Spectroscopy: Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups.
- Mass Spectrometry: Molecular ion peaks (M⁺) at m/z 187 (C₁₁H₉NO₂) and fragmentation patterns (e.g., loss of allyl group, m/z 131) aid structural validation .
Q. What safety protocols should be followed when handling this compound, given structural similarities to hazardous allyl compounds?
- Answer: Based on analogous allyl esters (e.g., allyl chloroformate), use fume hoods to mitigate inhalation risks, nitrile gloves to prevent dermal exposure, and secondary containment for spills. Toxicity data from allyl chloride (neurotoxicity, hepatotoxicity) suggest limiting occupational exposure through air monitoring and PPE .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer: Density functional theory (DFT) at the B3LYP/6-31G(d) level can model electron density distribution. The electron-withdrawing cyano group activates the benzene ring toward nucleophilic attack at the para position. Frontier molecular orbital (FMO) analysis reveals the LUMO localization on the carbonyl and cyano groups, guiding predictions of regioselectivity. Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation models .
Q. How do crystallographic data resolved via SHELX refine ambiguities in this compound’s molecular geometry?
- Answer: Single-crystal X-ray diffraction with SHELXL refines anisotropic displacement parameters and resolves disorder in the allyl group. For example, twinning or partial occupancy of the allyl moiety can be addressed using TWIN/BASF commands. R-factor convergence (<5%) and Hirshfeld surface analysis validate bond lengths (e.g., C=O: 1.21 Å) and angles against theoretical values .
Q. What experimental strategies resolve contradictions in thermal stability data for this compound?
- Answer: Contradictory thermogravimetric analysis (TGA) results may arise from sample purity or atmospheric conditions. Replicate experiments under inert (N₂) vs. oxidative (O₂) atmospheres clarify decomposition pathways (e.g., allyl group degradation at 200–250°C). Differential scanning calorimetry (DSC) identifies phase transitions, while kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energies .
Q. How does the electron-withdrawing cyano group influence this compound’s application in polymer crosslinking?
- Answer: The cyano group enhances electrophilicity, facilitating radical or anionic polymerization. For example, in photopolymerization, UV-initiated radicals attack the allyl double bond, forming crosslinked networks. Solubility parameters (Hansen) and glass transition temperatures (Tg) of resulting polymers are measured via dynamic mechanical analysis (DMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
